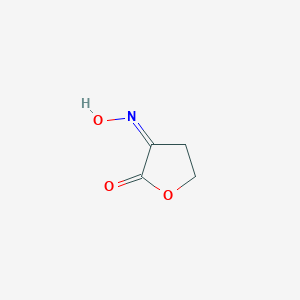
(3Z)-3-hydroxyiminooxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-hydroxyiminooxolan-2-one, also known as 3-HIO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of oximes and has a unique chemical structure that makes it a promising candidate for various biomedical applications. In
Wirkmechanismus
The mechanism of action of (3Z)-3-hydroxyiminooxolan-2-one is not fully understood. However, it has been proposed that (3Z)-3-hydroxyiminooxolan-2-one acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a key role in the regulation of the immune system. By inhibiting IDO, (3Z)-3-hydroxyiminooxolan-2-one may reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-3-hydroxyiminooxolan-2-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidant properties, which may protect cells from oxidative stress. (3Z)-3-hydroxyiminooxolan-2-one has also been found to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3Z)-3-hydroxyiminooxolan-2-one in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a wide range of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using (3Z)-3-hydroxyiminooxolan-2-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3Z)-3-hydroxyiminooxolan-2-one. One area of research could focus on the development of more efficient synthesis methods for (3Z)-3-hydroxyiminooxolan-2-one. Additionally, further research could be conducted to better understand the mechanism of action of (3Z)-3-hydroxyiminooxolan-2-one and its potential use in the treatment of various diseases. Finally, (3Z)-3-hydroxyiminooxolan-2-one could be studied in combination with other compounds to determine if it has synergistic effects that could enhance its therapeutic potential.
Conclusion:
In conclusion, (3Z)-3-hydroxyiminooxolan-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its relatively simple synthesis method, wide range of potential therapeutic applications, and anti-inflammatory, anti-oxidant, and anti-cancer properties make it a promising candidate for further research. While there are limitations to using (3Z)-3-hydroxyiminooxolan-2-one in lab experiments, there are several future directions for research that could enhance our understanding of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of (3Z)-3-hydroxyiminooxolan-2-one involves the reaction of hydroxylamine with oxalyl chloride followed by the addition of an appropriate amine. The reaction results in the formation of (3Z)-3-hydroxyiminooxolan-2-one as a yellow crystalline solid. This method is relatively simple and has been successfully used by many researchers to synthesize (3Z)-3-hydroxyiminooxolan-2-one in the laboratory.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-hydroxyiminooxolan-2-one has been found to have various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3Z)-3-hydroxyiminooxolan-2-one has also been found to have a role in the modulation of the immune system and may be useful in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
5400-68-0 |
|---|---|
Produktname |
(3Z)-3-hydroxyiminooxolan-2-one |
Molekularformel |
C4H5NO3 |
Molekulargewicht |
115.09 g/mol |
IUPAC-Name |
(3Z)-3-hydroxyiminooxolan-2-one |
InChI |
InChI=1S/C4H5NO3/c6-4-3(5-7)1-2-8-4/h7H,1-2H2/b5-3- |
InChI-Schlüssel |
ZIUSAIUIKKGDOW-HYXAFXHYSA-N |
Isomerische SMILES |
C\1COC(=O)/C1=N\O |
SMILES |
C1COC(=O)C1=NO |
Kanonische SMILES |
C1COC(=O)C1=NO |
Andere CAS-Nummern |
5400-68-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






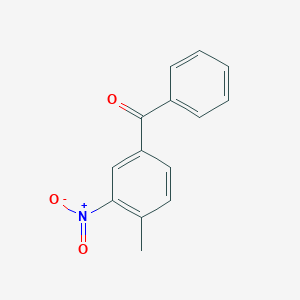

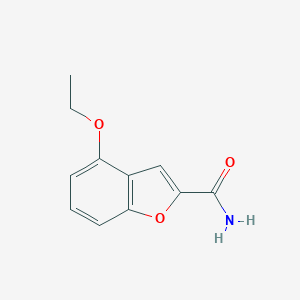

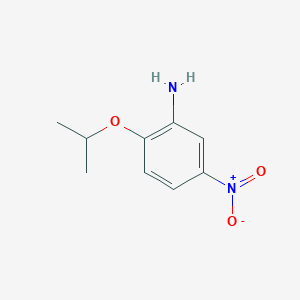
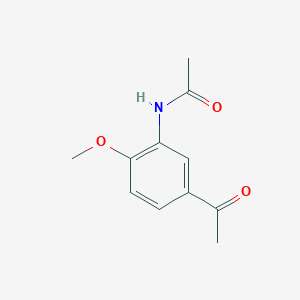

![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
